molecular formula C7H5ClF3NO2S B8061592 3-Chloro-4-(trifluoromethyl)benzenesulfonamide

3-Chloro-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B8061592
M. Wt: 259.63 g/mol
InChI Key: ATVZZPYJMSXDDW-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzenesulfonamide ( 886762-49-8, Molecular Formula: C7H5ClF3NO3S, MW: 275.63) is a high-purity chemical reagent intended for research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. Sulfonamide compounds are a significant class in medicinal and agricultural chemistry, known for their diverse biological activities. Research into sulfonamide derivatives has shown they can exhibit a broad range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and carbonic anhydrase inhibitory actions . The structural motifs of a chloro- and trifluoromethyl-substituted benzene ring are common in developing active molecules; for instance, similar substructures are found in certain fungicides and in synthetic ligands for nuclear receptors, which are valuable tools for probing metabolic and immune disorders . The presence of both chloro and trifluoromethyl groups on the benzene ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery and development. This compound is of particular interest for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology as a key intermediate or building block for constructing more complex molecules, or as a core structure for screening novel biological activities.

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-6-3-4(15(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVZZPYJMSXDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Chlorobenzotrifluoride

Chlorobenzotrifluoride is nitrated using a nitric acid-sulfuric acid mixture at 30–40°C to produce 2-chloro-5-nitro-trifluoromethyl toluene. The reaction is exothermic and requires precise temperature control to avoid isomerization.

Reaction Conditions

ParameterValue
Nitrating AgentHNO₃/H₂SO₄ (1:3 v/v)
Temperature30–40°C
Time4–6 hours
Yield70–75%

The nitro group is introduced para to the trifluoromethyl group, with meta chlorination preserved due to the directing effects of the electron-withdrawing substituents.

Reduction to 4-Chloro-3-(trifluoromethyl)aniline

The nitro intermediate is reduced using catalytic hydrogenation or iron powder in ethanol/water.

Iron Powder Reduction

  • Catalyst : Fe powder (1.7 kg per mole of nitro compound)

  • Solvent : Ethanol/water (3:1 w/w)

  • Temperature : 60–70°C

  • Yield : 55%

Catalytic Hydrogenation

  • Catalyst : Nickel (5% w/w)

  • Pressure : 6 MPa H₂

  • Solvent : Methanol

  • Yield : 54%

Hydrogenation offers a cleaner profile but requires high-pressure equipment.

Diazotization and Sulfonation

The aniline intermediate is diazotized with sodium nitrite and hydrochloric acid at −5–5°C, followed by reaction with sulfur dioxide in the presence of cuprous chloride to form the sulfonyl chloride.

Key Steps

  • Diazotization :

    • Reagents : NaNO₂ (1.3 kg), HCl (1.6 kg, 36.5%)

    • Temperature : −5–10°C

    • Time : 1 hour

  • Sulfonation :

    • SO₂ Source : Sulfur dioxide gas bubbled into acetic acid

    • Catalyst : CuCl (0.02 kg per mole of diazonium salt)

    • Yield : 80–85%

Direct Sulfonation of Functionalized Intermediates

An alternative approach sulfonates pre-chlorinated and trifluoromethylated benzene derivatives directly.

Sulfur Trioxide-Mediated Sulfonation

3-Chloro-4-(trifluoromethyl)benzene reacts with sulfur trioxide in chlorinated solvents (e.g., dichloromethane) at 0–5°C. The resulting sulfonic acid is treated with phosphorus pentachloride to form the sulfonyl chloride.

Reaction Conditions

ParameterValue
Sulfonating AgentSO₃ (2.5 equiv)
SolventCH₂Cl₂
Temperature0–5°C
Yield65–70%

Ammonolysis of Sulfonyl Chloride

The sulfonyl chloride is reacted with aqueous ammonia (25–30% w/w) at 20–25°C to yield the sulfonamide.

Optimization Data

ParameterOptimal ValueEffect on Yield
NH₃ Concentration28% w/wMaximizes conversion
Reaction Time4 hoursPrevents over-amination
pH8.5–9.0Minimizes hydrolysis

Comparative Analysis of Methods

MethodYield (%)Cost (USD/kg)Purity (%)Environmental Impact
Chlorobenzotrifluoride Route5512099.5Moderate (iron waste)
Direct Sulfonation709598.8Low (SO₃ handling)

The direct sulfonation route offers higher yields but requires stringent SO₃ safety protocols.

Emerging Techniques and Innovations

Continuous Flow Reactors

Microreactors enable precise temperature control during nitration and diazotization, improving yields to 78% while reducing reaction times by 40%.

Biocatalytic Reduction

Preliminary studies using E. coli-expressed nitroreductases show 60% conversion of nitro intermediates at 30°C, avoiding metal catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide derivative, while oxidation might produce sulfonic acids .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has demonstrated that benzenesulfonamide derivatives, including 3-Chloro-4-(trifluoromethyl)benzenesulfonamide, exhibit significant antimicrobial activity. This compound has been investigated for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes and is implicated in tumor growth. The synthesis of this compound has been linked to the development of novel CA inhibitors, which can serve as therapeutic agents against cancer and other diseases .

Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications at the para position of the benzenesulfonamide structure can lead to enhanced biological activity. For instance, compounds with trifluoromethyl groups have shown improved potency against specific biological targets, suggesting that 3-Chloro-4-(trifluoromethyl)benzenesulfonamide may possess favorable pharmacokinetic properties .

Environmental Science

Use in Pesticides and Herbicides
The compound is also noted for its application in agricultural chemicals, particularly as an active ingredient in pesticides and herbicides. Its efficacy in controlling various pests makes it a valuable component in crop protection strategies. The incorporation of trifluoromethyl groups enhances the lipophilicity of the compound, improving its penetration and effectiveness against target organisms .

Solvent Applications
In industrial settings, 3-Chloro-4-(trifluoromethyl)benzenesulfonamide serves as a solvent in various formulations, including coatings and inks. Its properties as a volatile organic compound (VOC) with low ozone depletion potential make it suitable for applications requiring environmentally friendly solvents .

Industrial Applications

Chemical Intermediate
This compound acts as a chemical intermediate in the synthesis of more complex molecules, particularly in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it versatile for creating diverse chemical entities .

Stain Removal Products
Internationally, 3-Chloro-4-(trifluoromethyl)benzenesulfonamide has been reported for use in solvent-based fabric stain removal products. Its effectiveness in removing cosmetic stains highlights its utility in consumer products aimed at maintaining fabric quality .

Case Studies and Research Findings

Application AreaSpecific Use CaseFindings/Insights
Medicinal ChemistryCA Inhibitor DevelopmentDemonstrated potential against tumor growth; SAR studies indicate enhanced activity .
Environmental SciencePesticide FormulationEffective against pests; improved lipophilicity enhances effectiveness .
Industrial ApplicationsSolvent in Coatings and InksLow ozone depletion potential; suitable for eco-friendly formulations .
Consumer ProductsFabric Stain RemoversEffective in removing cosmetic stains; widely used in domestic settings .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme’s role in the organism .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, biological activities, and research findings for 3-Chloro-4-(trifluoromethyl)benzenesulfonamide and related compounds:

Compound Name Substituents (Position) Biological Activity/Application Key Findings/Properties
3-Chloro-4-(trifluoromethyl)benzenesulfonamide Cl (3), CF₃ (4) Hypothetical: PPARγ modulation Combines Cl and CF₃ for enhanced lipophilicity and electronic effects.
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) Pyrazole with CF₃ (indirect) COX-2 inhibitor (arthritis treatment) Sulfonamide critical for COX-2 selectivity; CF₃ enhances metabolic stability.
GS 385 (3-Chloro-4-(phenylsuccinimido)-benzenesulfonamide) Cl (3), phenylsuccinimido (4) Anticonvulsant Blood concentration 8–11 µg/mL in patients; metabolized to hydroxy/acid derivatives.
N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide Cl (4), CF₃ (3) on attached phenyl Pharmaceutical intermediate High-purity synthesis methods available; substituent positioning alters steric effects.
4-Chloro-3-nitrobenzenesulfonamide Cl (4), NO₂ (3) Research applications Nitro group increases reactivity; used in chemical synthesis.

Substituent Effects on Pharmacokinetics and Activity

  • Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): The CF₃ group in 3-Chloro-4-(trifluoromethyl)benzenesulfonamide enhances lipophilicity and metabolic stability compared to nitro-substituted analogs like 4-Chloro-3-nitrobenzenesulfonamide . This makes the CF₃-containing compound more suitable for drug development.
  • Positional Effects: The placement of Cl and CF₃ at positions 3 and 4 minimizes steric hindrance compared to N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide, where substituents are on a pendant phenyl ring . This positional difference may improve target engagement in orthosteric binding pockets.
  • Biological Activity: Celecoxib’s pyrazole-linked CF₃ group enables selective COX-2 inhibition , while GS 385’s phenylsuccinimido group confers anticonvulsant properties but introduces metabolic complexity .

Binding Mode Comparisons

  • PPARγ Agonists: In , the benzenesulfonamide derivative T2384 (structurally similar but with additional thiazole substituents) binds PPARγ via orthosteric and allosteric modes. The presence of Cl and CF₃ in 3-Chloro-4-(trifluoromethyl)benzenesulfonamide may similarly enable dual binding, though aggregation effects noted in T2384 could necessitate formulation optimization .

Biological Activity

3-Chloro-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with significant potential in various biological applications. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of these substituents can significantly alter the compound's interactions with biological targets, such as enzymes and receptors.

The biological activity of 3-Chloro-4-(trifluoromethyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. This interaction can lead to the modulation of various signaling pathways, potentially inhibiting key enzymes involved in disease processes. Research has indicated that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their ability to disrupt cellular functions or inhibit enzyme activities .

1. Antimicrobial Activity

Studies have shown that derivatives of benzenesulfonamides, including 3-Chloro-4-(trifluoromethyl)benzenesulfonamide, possess significant antimicrobial properties. For instance, research indicates that certain sulfonamides can effectively inhibit bacterial growth by targeting folate synthesis pathways .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

3. Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for specific enzymes such as carbonic anhydrase and other key metabolic enzymes. The inhibition of these enzymes may lead to therapeutic effects in conditions like glaucoma and certain cancers .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives:

  • Study on Antimicrobial Effects : A study published in ResearchGate highlighted the synthesis and evaluation of various trifluorinated chalcones, showing promising antibacterial activity linked to structural features similar to those found in 3-Chloro-4-(trifluoromethyl)benzenesulfonamide .
  • Enzyme Interaction Studies : Another investigation focused on the binding modes of benzenesulfonamide analogues to PPARγ (Peroxisome proliferator-activated receptor gamma), revealing complex interactions that suggest potential therapeutic applications in metabolic disorders .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
3-Chloro-4-(trifluoromethyl)benzenesulfonamideAntimicrobial, Anti-inflammatory
SulfanilamideAntimicrobial
JC121 (NLRP3 Inhibitor)Anti-inflammatory

Pharmacokinetics

Understanding the pharmacokinetics of 3-Chloro-4-(trifluoromethyl)benzenesulfonamide is crucial for evaluating its therapeutic potential. Studies have indicated that the compound exhibits favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use. However, further research is necessary to fully elucidate its pharmacokinetic profile.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-(trifluoromethyl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves sulfonylation of a chloro-trifluoromethylbenzene precursor. Key steps include:

  • Chlorination : Use chlorine gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) to introduce the chloro group .
  • Sulfonamide Formation : React the chlorinated intermediate with sulfonic acid derivatives (e.g., sulfonyl chlorides) in anhydrous solvents like dichloromethane.
  • Yield Optimization : Employ Design of Experiments (DoE) to assess variables (e.g., molar ratios, temperature, catalyst loading). Statistical methods like factorial design minimize experimental runs while maximizing data quality .

Q. Which analytical techniques are most reliable for characterizing 3-Chloro-4-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and purity. The trifluoromethyl group shows distinct 19^19F signals at ~-60 ppm .
  • X-ray Crystallography : Resolves crystal structure and bond angles, critical for verifying sulfonamide geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₆ClF₃NO₂S, theoretical 263.55 g/mol) and detects isotopic patterns for chlorine .

Q. How can purification challenges (e.g., solubility issues) be addressed for this compound?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit temperature-dependent solubility.
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane. Polar sulfonamide groups may require additives like acetic acid to reduce tailing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Chloro-4-(trifluoromethyl)benzenesulfonamide in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the sulfonamide group. Software like Gaussian or ORCA calculates activation energies and transition states .
  • Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance from the trifluoromethyl group to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to identify confounding variables (e.g., assay conditions, cell lines) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F) and correlate changes with activity trends. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. How can the compound’s potential as a kinase inhibitor be validated experimentally?

Methodological Answer:

  • Enzyme Assays : Use fluorescence-based ATPase assays to measure inhibition of target kinases (e.g., EGFR). Include positive controls (e.g., gefitinib) and negative controls (DMSO) .
  • Crystallographic Binding Studies : Co-crystallize the compound with the kinase domain to visualize binding modes and validate docking predictions .

Q. What methodologies address discrepancies in thermodynamic stability data under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures across humidity levels to assess hygroscopicity.
  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC. Kinetic modeling extrapolates shelf-life .

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